molecular formula C14H16N6O B5694763 1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone

1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone

Cat. No.: B5694763
M. Wt: 284.32 g/mol
InChI Key: IRYZBSKWMLPCJJ-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone typically involves multi-step synthetic routes. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as 1-substituted 3-methyl-1H-pyrazole and 1-substituted 1H-pyrazole . The reaction conditions often involve the use of glacial acetic acid and 1,3-diketones . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects.

Comparison with Similar Compounds

1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound.

Properties

IUPAC Name

1-[5-methyl-1-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-7-6-8(2)15-13-11(7)14(17-19(13)5)20-9(3)12(10(4)21)16-18-20/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYZBSKWMLPCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)N3C(=C(N=N3)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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